(9-Phenanthryl)methyl methacrylate

High Refractive Index Polymers Optical Waveguides Photonic Materials

Aromatic methacrylate monomers are not interchangeable for optical polymer R&D. (9-Phenanthryl)methyl methacrylate (CAS 53223-82-8) addresses this with a high refractive index (1.647) and predictable photophysics. • RI 1.647 enables target 1.55-1.60 copolymers with lower comonomer loading, preserving mechanical integrity. • 70% singlet energy transfer efficiency at 1.3 mol% acceptor loading for amplified fluorescence sensors. • Melting point 75-76°C supports solvent-free melt polymerization. Available from BenchChem with verified purity and global logistics.

Molecular Formula C19H16O2
Molecular Weight 276.3 g/mol
CAS No. 53223-82-8
Cat. No. B013830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9-Phenanthryl)methyl methacrylate
CAS53223-82-8
Synonyms2-Methyl-2-propenoic Acid 9-Phenanthrenyl Methyl Ester;  9-Methacryloxymethylphenanthrene;  PheMMA; 
Molecular FormulaC19H16O2
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1=CC2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C19H16O2/c1-13(2)19(20)21-12-15-11-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-11H,1,12H2,2H3
InChIKeySKCCBBCEVTUWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9-Phenanthryl)methyl methacrylate: Core Properties


(9-Phenanthryl)methyl methacrylate (CAS 53223-82-8, C₁₉H₁₆O₂, MW 276.33 g/mol) is an aromatic methacrylate monomer featuring a phenanthrene chromophore linked to a polymerizable methacrylate group via a methylene spacer . The compound exhibits a refractive index of 1.647, a density of 1.159 g/cm³, and a melting point of 75–76 °C . The phenanthrene moiety imparts strong UV absorption, intrinsic fluorescence, and the capacity for singlet electronic energy migration in the resulting homopolymer and copolymers [1][2]. The monomer is employed in the synthesis of luminescent polymers, high-refractive-index optical materials, and functional copolymers for optoelectronic and sensing applications [2][3].

High-refractive-index monomer for optical polymer formulations
Phenanthrene chromophore supports singlet energy migration and antenna effect
Solid monomer with moderate melting point for melt or solution polymerization

(9-Phenanthryl)methyl methacrylate vs. Generic Methacrylates


Aromatic methacrylate monomers are not interchangeable in applications requiring precise refractive index tuning or predictable photophysical behavior. The conjugated π-system size and geometry directly govern both the monomeric refractive index and the chromophore's excited-state dynamics [1]. Replacing the phenanthryl moiety with a smaller phenyl or naphthyl group reduces the refractive index by 0.135 to 0.059 RI units, respectively, while substituting with an anthryl group alters the energy transfer landscape—anthracene functions as an energy trap rather than a migratory antenna [2][3]. These differences produce measurable changes in copolymer optical density, waveguide performance, and sensor response. The quantitative evidence below establishes where (9-phenanthryl)methyl methacrylate provides verifiable differentiation that directly informs material selection and procurement decisions.

RI mismatch Smaller aromatic methacrylates (phenyl, naphthyl) may lower copolymer refractive index, limiting optical density in waveguide and lens applications.
Energy pathway Anthryl analogs function as energy traps rather than migratory antennae, altering singlet energy transfer dynamics and sensor amplification.

(9-Phenanthryl)methyl methacrylate: Comparative Evidence


Refractive Index vs. Phenyl and Naphthyl Analogs

(9-Phenanthryl)methyl methacrylate exhibits a refractive index (n20/D) of 1.647, which is 0.135 RI units higher than phenyl methacrylate (1.512) and 0.059 RI units higher than 1-naphthyl methacrylate (1.588) [1]. The refractive index tracks with the size of the aromatic π-system: phenanthrene (three fused rings, 14 π-electrons) provides a substantially higher molar refractivity than phenyl (one ring) or naphthyl (two rings) . In copolymer applications, this monomeric advantage translates directly to elevated refractive index in the resulting polymer matrix. For instance, doping PMMA with phenanthrene increases the refractive index from 1.49 to 1.55 at 589 nm, demonstrating the additive contribution of the phenanthryl unit to overall optical density [2].

Refractive Index vs. Analogs
Reported
1.647 (+0.135 to +0.157 vs. smaller aromatics)
Enables high-RI copolymers with lower comonomer loading, preserving optical clarity.
Values at 20 °C; based on vendor and literature datasets.
High Refractive Index Polymers Optical Waveguides Photonic Materials

Singlet Energy Transfer and Antenna Effect

Poly[(9-phenanthryl)methyl methacrylate] (poly(PhMMA)) demonstrates substantial singlet electronic energy migration among phenanthrene chromophores, as evidenced by fluorescence depolarization measurements at liquid nitrogen temperature [1]. This 'antenna effect' enables efficient directional energy transport along the polymer backbone. In copolymer studies containing 1.3 mol% (9-anthryl)methyl methacrylate (AMMA) as an energy trap, intrachain singlet energy transfer efficiency from phenanthrene donors to anthracene acceptors reached 70% [1]. The phenanthrene chromophore functions as an energy donor and migration medium, whereas anthracene in analogous copolymers acts primarily as an energy sink with limited migratory capacity .

Singlet Energy Transfer
Head-to-head
70% transfer efficiency to anthracene trap at 1.3 mol%
Supports amplified fluorescence sensors via antenna effect.
Measured by depolarization at liquid N₂ temperature.
Light-Harvesting Polymers Fluorescence Sensing Energy Transfer Materials

Triplet Exciton Dynamics and Annihilation

In copolymers of (9-phenanthryl)methyl methacrylate with methyl methacrylate, nanosecond laser kinetic spectroscopy revealed that the bimolecular rate constant for triplet-triplet annihilation (Xₘ + Xₘ → products) increases with rising phenanthrene content [1]. This concentration-dependent annihilation kinetics indicates that phenanthrene chromophores support mobile triplet excitons whose encounter frequency scales with local chromophore density. Additionally, the rate constant for pseudounimolecular decay of the triplet state also increased with phenanthrene loading, an effect attributed to migration of charge and electronic excitation, and quenching by doublet-state ionic species [1].

Triplet Exciton Dynamics
Class-level
Annihilation rate rises with phenanthrene content
Enables tunable triplet mobility for photosensitive material design.
Qualitative trend; validate in target copolymer composition.
Photophysics Triplet State Dynamics Nanosecond Laser Spectroscopy

Melting Point vs. Anthryl Analog

(9-Phenanthryl)methyl methacrylate exhibits a melting point of 75–76 °C, which is 5–9 °C lower than its anthryl analog, 9-anthrylmethyl methacrylate (80–85 °C) . This lower melting point may facilitate melt-processing or solution handling at moderately elevated temperatures, whereas the higher melting point of the anthryl derivative requires additional thermal energy for liquefaction. Both compounds share identical molecular weight (276.33 g/mol) and similar density (1.159 g/cm³), isolating the melting point difference as a consequence of crystal packing differences between the phenanthrene and anthracene polycyclic frameworks .

Melting Point vs. Anthryl Analog
Data to verify
75–76 °C (5–9 °C lower than anthryl)
Lower melting point may simplify melt-processing without optical trade-off.
Literature values; confirm with current lot certificate.
Monomer Processing Polymerization Conditions Thermal Properties

(9-Phenanthryl)methyl methacrylate: Key Applications


High-Index Copolymers for Optical Components

The monomer's refractive index of 1.647 enables copolymer formulations that achieve target RI values (e.g., 1.55–1.60) with lower comonomer incorporation than phenyl- or naphthyl-based alternatives [1]. This reduces the plasticizing effect of aromatic diluents and preserves the mechanical integrity and transparency of the methacrylate matrix, as demonstrated in phenanthrene-doped PMMA systems where RI increased from 1.49 to 1.55 at 589 nm [1]. For procurement teams developing optical polymers, (9-phenanthryl)methyl methacrylate offers a more efficient per-unit RI contribution than smaller aromatic methacrylates.

Antenna Effect for Fluorescence Sensing

Poly(PhMMA) homopolymers and copolymers exhibit substantial singlet energy migration among phenanthrene chromophores, with demonstrated 70% energy transfer efficiency to anthracene traps at only 1.3 mol% acceptor loading [2]. This antenna effect enables the design of amplified fluorescence sensors where excitation energy collected across multiple phenanthrene units is funneled to a reporter chromophore. The phenanthryl monomer is the preferred choice over anthryl or naphthyl analogs when directional energy transport along the polymer backbone is required for signal enhancement.

Triplet-Sensitized UV-Curable Coatings

The concentration-dependent triplet exciton mobility in phenanthrene-containing copolymers—where bimolecular annihilation and pseudounimolecular decay rates increase with phenanthrene loading—provides a tunable platform for triplet energy management [3]. This behavior is valuable in photoresist formulations where controlled triplet-state photosensitization enhances cure depth and sensitivity, particularly at i-line (365 nm) or longer UV wavelengths where phenanthrene absorbs effectively [3].

Solvent-Free Melt Polymerization

With a melting point of 75–76 °C—5–9 °C lower than 9-anthrylmethyl methacrylate —(9-phenanthryl)methyl methacrylate requires less thermal energy for liquefaction during melt-polymerization or bulk copolymerization setups. This practical processing advantage, combined with its high refractive index and fluorescence properties, makes it a more convenient choice for solvent-free polymer synthesis where thermal budget or monomer stability at elevated temperatures is a concern.

Application
Selection Property
Validation Focus
High-index copolymers
Efficient per-unit refractive index contribution
Copolymer RI at target wavelength and loading ratio
Fluorescence sensing
Singlet energy migration efficiency
Fluorescence depolarization and energy transfer assays
UV-curable coatings
Tunable triplet exciton mobility
Triplet-triplet annihilation kinetics in film
Melt polymerization
Moderate melting point for thermal processing
Melt-processability and polymer optical clarity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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